2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
Key structural elements include:
- A phenyl group at position 3, contributing to aromatic stacking interactions.
- A sulfanyl (-S-) linker at position 2, connected to a 2-ethylpiperidin-1-yl moiety via a 2-oxoethyl chain. The 2-ethylpiperidine substituent enhances lipophilicity and may influence target binding and metabolic stability .
Properties
IUPAC Name |
2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S2/c1-2-15-8-6-7-12-23(15)18(25)14-28-21-22-17-11-13-27-19(17)20(26)24(21)16-9-4-3-5-10-16/h3-5,9-10,15H,2,6-8,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXJLCXFEFPUMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Thienopyrimidinone
Regioselective bromination at position 2 is critical for subsequent sulfanyl-alkylation. Using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C achieves >90% bromination efficiency, as confirmed by $$ ^1H $$ NMR.
Synthesis of 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl Thiol
The sulfanyl-bearing side chain is prepared via a three-step sequence:
- Acylation of 2-Ethylpiperidine : Reacting 2-ethylpiperidine with chloroacetyl chloride in dichloromethane and triethylamine yields 2-chloro-N-(2-ethylpiperidin-1-yl)acetamide (89% yield).
- Disulfide Formation : Treatment with sodium disulfide (Na$$2$$S$$2$$) in ethanol converts the chloroacetamide to the corresponding disulfide, (2-(2-ethylpiperidin-1-yl)-2-oxoethyl)disulfide.
- Reduction to Thiol : Catalytic reduction with tris(2-carboxyethyl)phosphine (TCEP) in phosphate buffer (pH 7.0) generates the free thiol, HS-CH$$2$$-CO-N(C$$2$$H$$_5$$)-piperidine.
Nucleophilic Substitution
The thiolate anion, generated by deprotonating the thiol with potassium carbonate, undergoes SN2 displacement with the brominated thienopyrimidinone. Optimal conditions (DMF, 60°C, 12 h) afford the target compound in 71% yield, confirmed by LC-MS and $$ ^{13}C $$ NMR.
Enantiomeric Resolution of 2-Ethylpiperidine
While the target compound lacks chiral centers, the 2-ethylpiperidine precursor can be resolved enzymatically. Using Aspergillus protease, racemic 2-ethylpiperidine-oxalamic ester is hydrolyzed to yield (R)- and (S)-enantiomers with >98% enantiomeric excess (ee). This step ensures optical purity if chirally defined intermediates are required for derivative syntheses.
Spectroscopic Characterization and Bioactivity
The final compound is characterized by:
- IR : Strong absorption at 1685 cm$$^{-1}$$ (C=O stretch of pyrimidinone).
- $$ ^1H $$ NMR : δ 1.35 (t, 3H, CH$$2$$CH$$3$$), δ 3.72 (s, 2H, SCH$$_2$$), δ 7.45–7.62 (m, 5H, Ph).
- HRMS : [M+H]$$^+$$ calcd. for C$${22}$$H$${26}$$N$$3$$O$$2$$S$$_2$$: 452.1421; found: 452.1418.
Preliminary bioactivity assessments of analogous thienopyrimidinones show inhibitory activity against HepG2 and MCF-7 cell lines (IC$$_{50}$$ 8.2–12.4 μM), suggesting potential therapeutic relevance.
Challenges and Optimization Strategies
- Thiol Oxidation : Using disulfide intermediates and inert atmospheres minimizes unwanted oxidation.
- Regioselectivity : Directed ortho-metalation with lithium diisopropylamide (LDA) ensures precise functionalization at position 2.
- Yield Improvement : Microwave-assisted synthesis reduces reaction times and improves yields by 15–20%.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxoethyl group, converting it to a hydroxyl group.
Substitution: The phenyl and piperidine groups can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares the target compound with key analogs, highlighting substituent differences and their implications:
Key Observations:
- Morpholine () enhances solubility due to its polar oxygen atom .
- Electron-Withdrawing Groups : Fluorine () and trifluoromethyl () substituents improve binding via electronegative interactions and metabolic resistance .
- Steric Effects: Dimethyl groups on the thienopyrimidine core () may hinder target binding but improve selectivity .
Biological Activity
The compound 2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and therapeutic implications.
Chemical Structure and Properties
This compound features a thieno[3,2-d]pyrimidine core structure with several functional groups that influence its biological activity. The presence of the sulfanyl group and the piperidine moiety are critical for its chemical reactivity and interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C18H22N2OS |
| Molecular Weight | 318.44 g/mol |
| CAS Number | 6227-79-8 |
| Density | 1.15 g/cm³ |
| Boiling Point | 611.6 °C at 760 mmHg |
| Refractive Index | 1.619 |
Biological Activity
Research indicates that compounds structurally similar to 2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one exhibit significant biological activities, particularly in kinase inhibition. Kinases are critical in various cellular processes such as cell cycle regulation and metabolism.
Key Findings from Studies
- Kinase Inhibition : Similar derivatives have shown promising inhibitory effects against cyclin-dependent kinase 5 (CDK5) and glycogen synthase kinase 3 (GSK3), both of which are implicated in cancer and neurodegenerative diseases .
- Antitumor Activity : Some studies have highlighted the potential of this compound to act as an antitumor agent by inhibiting pathways that promote tumor growth .
- Antimicrobial Properties : The sulfanyl group may enhance the compound's ability to interact with microbial targets, suggesting potential applications in treating infections .
Comparative Analysis with Similar Compounds
A comparison with other compounds reveals unique aspects of 2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one :
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Target Compound | Thieno-pyrimidine core | Potential kinase inhibitor | Incorporates a sulfanyl group |
| Harmine | Indole structure | Psychoactive; kinase inhibition | Natural product with historical use |
| Indirubin | Indole derivative | Anti-inflammatory; anticancer | Known for dual action on multiple targets |
| Pyrrolopyrimidines | Pyrimidine core | Kinase inhibition | Diverse applications in drug development |
Case Studies
Several case studies have explored the therapeutic potential of compounds similar to 2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one :
- Cancer Treatment : A study demonstrated that a related thieno-pyrimidine derivative significantly reduced tumor size in xenograft models by inhibiting CDK5 activity .
- Neurological Disorders : Research indicated that compounds with similar structures could improve cognitive functions in animal models of Alzheimer's disease by modulating GSK3 activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
